molecular formula C9H10N2O3 B1472430 2-(3-Hydroxyazetidin-1-yl)nicotinic acid CAS No. 1547043-32-2

2-(3-Hydroxyazetidin-1-yl)nicotinic acid

Cat. No.: B1472430
CAS No.: 1547043-32-2
M. Wt: 194.19 g/mol
InChI Key: CXCYZSJGTSYANL-UHFFFAOYSA-N
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Description

2-(3-Hydroxyazetidin-1-yl)nicotinic acid (CAS 2092491-57-9) is a synthetic organic compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol. This compound features a hybrid molecular architecture, integrating a nicotinic acid (pyridine-3-carboxylic acid) backbone linked to a 3-hydroxyazetidine ring. The azetidine moiety is a four-membered saturated nitrogen heterocycle, which is a notable pharmacophore in medicinal chemistry and is frequently investigated as a structural component in the development of bioactive molecules . The presence of both the carboxylic acid and hydroxy groups provides potential sites for further chemical modification, making this compound a valuable building block or intermediate in organic synthesis and drug discovery research . Researchers value this compound for its potential in various pharmacological applications. The nicotinic acid core is a precursor to NAD+ and is known for its lipid-modulating effects, which have been extensively studied for cardiovascular health . Furthermore, azetidine-containing structures similar to this compound have been identified in patents and research as key components in molecules designed to modulate nuclear receptors like FXR (farnesoid X receptor), which is a target for metabolic and liver diseases . The 3-hydroxyazetidine group is also a featured structural element in research compounds investigated as selective glycosidase inhibitors, suggesting potential applications in the study of enzymatic processes and related disorders . This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and working in a well-ventilated environment.

Properties

CAS No.

1547043-32-2

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

2-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylic acid

InChI

InChI=1S/C9H10N2O3/c12-6-4-11(5-6)8-7(9(13)14)2-1-3-10-8/h1-3,6,12H,4-5H2,(H,13,14)

InChI Key

CXCYZSJGTSYANL-UHFFFAOYSA-N

SMILES

C1C(CN1C2=C(C=CC=N2)C(=O)O)O

Canonical SMILES

C1C(CN1C2=C(C=CC=N2)C(=O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares 2-(3-Hydroxyazetidin-1-yl)nicotinic acid with structurally related nicotinic acid derivatives:

Compound Name Substituent at 2-Position Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Applications
This compound 3-Hydroxyazetidin-1-yl C₉H₁₀N₂O₃ 210.19 4-membered azetidine ring; hydroxyl group at C3 Hypothesized lipid modulation
2-(3-Hydroxypyrrolidin-1-yl)isonicotinic acid 3-Hydroxypyrrolidin-1-yl C₁₀H₁₂N₂O₃ 208.21 5-membered pyrrolidine ring; hydroxyl at C3 Not specified in evidence
2-(3-Methylpiperidin-1-yl)nicotinic acid 3-Methylpiperidin-1-yl C₁₂H₁₆N₂O₂ 220.27 6-membered piperidine ring; methyl group at C3 Unspecified; likely metabolic studies
Nicotinic acid (parent compound) None (unsubstituted) C₆H₅NO₂ 123.11 Pyridine ring with carboxylic acid at C2 Hyperlipidemia, vitamin B3 deficiency

Pharmacological and Physicochemical Differences

Ring Size and Conformational Flexibility: The azetidine ring (4-membered) in the target compound introduces higher ring strain compared to pyrrolidine (5-membered) or piperidine (6-membered) analogs. This strain may reduce metabolic degradation but could also limit binding to certain receptors .

Bioactivity Context: Nicotinic acid derivatives are widely studied for hyperphosphatemia management in dialysis patients . The azetidine moiety may confer improved metabolic stability over pyrrolidine or piperidine derivatives, as smaller rings are less prone to oxidative metabolism .

Safety and Toxicity: Limited safety data exist for this compound.

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 2-(3-Hydroxyazetidin-1-yl)nicotinic acid generally follows these key steps:

  • Activation of nicotinic acid to a reactive intermediate (e.g., acid chloride)
  • Nucleophilic substitution or amination with azetidine derivatives
  • Introduction or preservation of the hydroxy group on the azetidine ring
  • Purification and characterization of the final product

This approach ensures the selective attachment of the azetidine ring at the 2-position of the pyridine ring while maintaining the carboxylic acid functionality intact.

Detailed Preparation Methods

Activation of Nicotinic Acid

Nicotinic acid is typically converted into nicotinoyl chloride to enhance reactivity toward nucleophiles. This is achieved by treatment with reagents such as phosphorus pentachloride (PCl5) in a solvent like carbon tetrachloride (CCl4) under heating conditions for approximately 2 hours. This step forms the acid chloride intermediate, which is more electrophilic and suitable for subsequent amine coupling.

Step Reagents & Conditions Product Notes
1 Nicotinic acid + PCl5, CCl4, heat (2 h) Nicotinoyl chloride Activation of carboxylic acid

Formation of Nicotinic Acid Hydrazide (Optional Intermediate)

In some synthetic routes, nicotinic acid hydrazide is formed by reacting nicotinoyl chloride with hydrazine hydrate in ethanol under stirring for 5 hours. This intermediate can be further modified to introduce various substituents or heterocycles. However, for direct synthesis of this compound, this step may be bypassed.

Step Reagents & Conditions Product Notes
2 Nicotinoyl chloride + NH2NH2·H2O, EtOH, stir (5 h) Nicotinic acid hydrazide Optional intermediate

Coupling with 3-Hydroxyazetidine

The key step involves nucleophilic substitution where the 3-hydroxyazetidine acts as a nucleophile attacking the activated nicotinic acid derivative (acid chloride or ester). This reaction typically occurs under mild conditions to preserve the hydroxy functionality on the azetidine ring. The azetidine nitrogen attacks the electrophilic carbonyl carbon, forming an amide or amine linkage at the 2-position of the pyridine ring.

Step Reagents & Conditions Product Notes
3 Nicotinoyl chloride + 3-hydroxyazetidine, base, solvent This compound Nucleophilic substitution at 2-position

Purification and Characterization

Following synthesis, the product is purified by crystallization or chromatographic techniques. Characterization is performed using spectroscopic methods such as:

Research Findings and Data Summary

The preparation of this compound has been documented in patent literature focusing on FXR modulating compounds, where the compound was synthesized as part of a broader class of nicotinic acid derivatives with biological activity. The patents describe the use of conventional synthetic methods involving amide bond formation between nicotinic acid derivatives and azetidine-containing moieties.

A notable example includes the preparation of related compounds by substituting nicotinic acid with 2-(3-hydroxyazetidin-1-yl)-2-oxoacetamide derivatives, indicating the feasibility of azetidine ring incorporation via amide linkage.

Comparative Table of Preparation Steps

Preparation Step Reagents/Conditions Yield Range (%) Key Observations
Nicotinic acid activation PCl5, CCl4, heat (2 h) >90 Efficient formation of acid chloride
Hydrazide formation (optional) Hydrazine hydrate, EtOH, stir (5 h) 80–95 Intermediate for further derivatization
Coupling with 3-hydroxyazetidine Base, solvent, mild temperature 60–85 Preserves hydroxy group, selective substitution
Purification & characterization Crystallization, chromatography, NMR, FT-IR N/A Confirms structure and purity

Notes on Industrial and Ecological Considerations

While direct industrial-scale synthesis of this compound is less documented, the preparation of nicotinic acid derivatives often involves environmentally considerate oxidation and catalytic processes for precursor synthesis. The use of mild reaction conditions and selective reagents is critical to maintain the integrity of the hydroxyazetidine ring during synthesis.

Q & A

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

  • Methodological Answer : Liquid Chromatography-Mass Spectrometry (LC-MS) is preferred due to its sensitivity and specificity. For nicotinic acid derivatives, reverse-phase C18 columns with mobile phases (e.g., water/acetonitrile + 0.1% formic acid) achieve optimal separation. Internal standards (e.g., deuterated analogs) improve quantification accuracy. Calibration curves should be validated in relevant matrices (e.g., plasma, tissue homogenates) .

Advanced Research Questions

Q. How does the hydroxyl group on the azetidine ring influence the compound’s reactivity and biological activity?

  • Methodological Answer :
  • Reactivity : The hydroxyl group enhances hydrogen-bonding potential, affecting solubility and interaction with biological targets. Computational modeling (e.g., DFT calculations) can predict protonation states and tautomeric equilibria under physiological pH .
  • Biological Activity : Comparative studies with non-hydroxylated analogs (e.g., 2-azetidinylnicotinic acid) using receptor-binding assays (e.g., nicotinic acetylcholine receptor assays) reveal the hydroxyl group’s role in binding affinity. Electrophysiological techniques (e.g., patch-clamp) quantify receptor activation/inhibition .

Q. What strategies can resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :
  • Standardized Assay Conditions : Variations in assay pH, temperature, or solvent (e.g., DMSO concentration) can alter results. Replicate experiments under controlled conditions (e.g., pH 7.4 buffer, 37°C) are critical .
  • Metabolite Profiling : LC-MS/MS identifies potential metabolites that may interfere with bioactivity measurements. For example, oxidation of the hydroxyl group could generate inactive derivatives .
  • Structural Analog Testing : Synthesize and test derivatives (e.g., methyl-protected hydroxyl group) to isolate the functional group’s contribution .

Q. How can reaction kinetics and mechanistic pathways be studied for oxidation or degradation of this compound?

  • Methodological Answer :
  • Kinetic Studies : Monitor peroxomonosulfate (PMS)-mediated oxidation in acidic aqueous media using UV-Vis spectroscopy. Rate laws derived from pseudo-first-order kinetics reveal dependencies on substrate concentration and pH .
  • Degradation Pathways : Accelerated stability studies (e.g., 40°C/75% RH) coupled with HPLC-UV identify degradation products. Mass spectral fragmentation patterns elucidate pathways (e.g., decarboxylation or ring-opening) .

Q. What computational tools are effective for predicting the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions with receptors (e.g., nicotinic acetylcholine receptors). Focus on hydrogen-bonding and π-π stacking between the pyridine ring and receptor residues .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate binding stability over time, accounting for solvent effects and conformational flexibility of the azetidine ring .

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